(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

描述

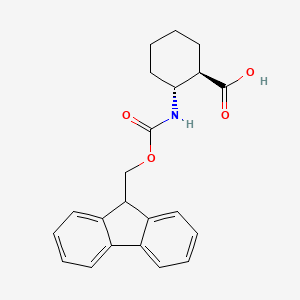

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a carboxylic acid functional group. The Fmoc group is widely used in peptide synthesis due to its orthogonality in protection strategies and ease of removal under mild basic conditions. The (1R,2R) stereochemistry confers distinct conformational properties, making this compound valuable for designing peptides with constrained backbones or enhanced stability .

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.42 g/mol |

| CAS Number | 430460-38-1 |

| Solubility | Soluble in polar aprotic solvents |

| Storage Conditions | Room temperature (RT), inert atmosphere |

属性

IUPAC Name |

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-UYAOXDASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361180 | |

| Record name | Fmoc-1,2-trans-ACHC-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389057-34-5, 381241-08-3 | |

| Record name | Fmoc-1,2-trans-ACHC-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 381241-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the carboxylic acid functionality. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as trifluoroacetic acid (TFA) or piperidine are used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

科学研究应用

Chemistry

In chemistry, (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological molecules.

Medicine

In medicine, this compound is used in the development of pharmaceuticals. Its ability to form stable complexes with various drugs enhances their efficacy and stability.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications.

作用机制

The mechanism of action of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The carboxylic acid group can form hydrogen bonds and ionic interactions with various substrates, facilitating different chemical reactions.

相似化合物的比较

Stereoisomeric Variants

The (1S,2R)-stereoisomer (CAS 430460-38-1) shares the same molecular formula but differs in spatial arrangement.

Ring Size Modifications

- Cyclopentane Analog: (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (CAS 220497-65-4) replaces the cyclohexane with a smaller cyclopentane ring. The reduced ring size increases ring strain, which may enhance reactivity in nucleophilic acyl substitution but limit conformational flexibility .

- Cycloheptane Analog: (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cycloheptanecarboxylic acid (CAS 1212250-46-8) features a larger seven-membered ring.

| Compound | Ring Size | CAS Number | Molecular Weight |

|---|---|---|---|

| (1R,2R)-Cyclohexane derivative | 6-membered | 430460-38-1 | 365.42 g/mol |

| (1S,2R)-Cyclopentane derivative | 5-membered | 220497-65-4 | 391.47 g/mol |

| (1R,2S)-Cycloheptane derivative | 7-membered | 1212250-46-8 | 379.45 g/mol |

Functional Group Variations

- Azide-Functionalized Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid (CAS 159610-89-6) incorporates an azide group for click chemistry applications. Unlike the cyclohexane derivative, this linear compound enables post-synthetic modifications via CuAAC (copper-catalyzed azide-alkyne cycloaddition) .

- Heterocyclic Derivatives: Compounds like (R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid (CAS 332064-67-2) introduce aromatic heterocycles, altering electronic properties and enhancing π-π stacking interactions in peptide self-assembly .

Biophysical Properties

- Stability: Cyclohexane derivatives exhibit superior enzymatic stability compared to linear Fmoc-amino acids (e.g., N-Fmoc-D-glutamic acid, CAS 13139-13-4) due to reduced backbone flexibility .

- Solubility : The cyclopentane analog (CAS 220497-65-4) shows lower aqueous solubility than the cyclohexane derivative, likely due to increased hydrophobicity from the smaller ring .

生物活性

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a complex organic compound notable for its structural features and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and related research findings.

- Molecular Formula : C22H23NO4

- Molar Mass : 365.43 g/mol

- CAS Number : 430460-38-1

- IUPAC Name : (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications. The compound's unique structure allows it to participate in various biochemical pathways, particularly those involving amino acids and peptides.

The primary mechanism of action involves the protection of amine groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that can be removed under specific conditions, allowing for selective reactions at the amino group. This property is crucial for synthesizing complex peptides and proteins.

Synthesis and Applications

Research has demonstrated that this compound can be synthesized through several methods involving nucleophilic aromatic substitution and selective alkylation processes. These methods have been optimized to yield high purity and functionality suitable for further applications in organic chemistry.

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Notes |

|---|---|---|

| Nucleophilic Aromatic Substitution | Up to 93% | Effective for generating organocatalysts |

| Selective Alkylation | Varies | Dependent on substrate reactivity |

| Reduction of Nitro Groups | High | Essential for final product derivatization |

Case Studies

- Peptide Synthesis : In studies focusing on peptide synthesis, (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid has been utilized to create bifunctional organocatalysts. These catalysts demonstrated enantioselectivities of up to 41% in Michael addition reactions, showcasing their potential in asymmetric synthesis.

- Therapeutic Potential : Preliminary studies indicate that derivatives of cyclohexanecarboxylic acids may exhibit activity as angiotensin-converting enzyme (ACE) inhibitors. This suggests a possible cardiovascular application for compounds related to (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。